(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL
Description
(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a 4-isopropylphenyl group attached to a propan-2-ol backbone.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m0/s1 |
InChI Key |
BPLOSCYHANWPKX-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Oximation of 4-Isopropylpropiophenone
The initial step involves converting 4-isopropylpropiophenone (I ) to its oxime (II ) using hydroxylamine salts. Patent data reveal that hydroxylamine hydrochloride (NH$$2$$OH·HCl) in the presence of sodium acetate (CH$$3$$COONa) achieves 85–92% conversion at 0–30°C (Equation 1):
$$
\text{(I)} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOAc, H}2\text{O/EtOH}} \text{(II)} + \text{HCl} \quad
$$
Critical parameters include:
- Molar ratio : 1.2 equivalents of NH$$_2$$OH·HCl to ketone.
- Solvent : Biphasic systems (toluene/water) enhance reaction efficiency.
- Temperature : Subambient conditions (−5°C to 10°C) minimize side reactions.
Catalytic Hydrogenation of Oxime to Amino Alcohol
The oxime (II ) is reduced to the target amino alcohol (III ) using heterogeneous catalysts. Nickel-aluminum (Ni-Al) alloys, as disclosed in, provide superior stereoselectivity over traditional catalysts like Raney Ni. Under hydrogen gas (50–100 psi), the reduction proceeds via syn-addition, favoring the erythro diastereomer (Equation 2):
$$
\text{(II)} \xrightarrow{\text{Ni-Al (3:1), H}_2, \text{EtOH}} \text{(III)} \quad
$$
Optimization Insights :
- Catalyst ratio : Ni:Al = 3:1 achieves 94% diastereomeric excess (d.e.).
- Solvent : Ethanol maximizes solubility and prevents over-reduction.
- Temperature : 60–70°C balances reaction rate and selectivity.
Table 1. Comparative Performance of Reduction Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) | d.e. (%) |
|---|---|---|---|---|
| Ni-Al (3:1) | Ethanol | 65 | 88 | 94 |
| Raney Ni | Methanol | 70 | 76 | 62 |
| Pd/C | THF | 50 | 68 | 45 |
Asymmetric Reductive Amination
Substrate Design and Stereochemical Control
Reductive amination of 4-isopropylphenylacetone (IV ) with ammonia (NH$$3$$) offers a one-pot route to (III ). Chiral auxiliaries or catalysts are required to enforce the (1S,2S) configuration. Borane-dimethyl sulfide (BH$$3$$·SMe$$_2$$) in the presence of (R)-BINAP achieves moderate enantioselectivity (Equation 3):
$$
\text{(IV)} + \text{NH}3 \xrightarrow{\text{(R)-BINAP, BH}3\text{·SMe}_2} \text{(III)} \quad
$$
Key Observations :
- Ammonia concentration : Excess NH$$_3$$ (5 equiv.) suppresses imine polymerization.
- Solvent : Tetrahydrofuran (THF) enhances catalyst stability.
- Optical purity : 78% enantiomeric excess (e.e.) at −20°C.
Limitations and Mitigation Strategies
- Steric hindrance : The 4-isopropyl group slows imine formation, necessitating prolonged reaction times (48–72 hrs).
- Byproduct formation : Over-reduction to the corresponding amine occurs at >50°C.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic (1S,2S/1R,2R)-III is resolvable using chiral acids. Patent details the use of (−)-di-p-toluoyl-L-tartaric acid (DTTA) in ethanol, achieving 99% e.e. after three recrystallizations (Equation 4):
$$
\text{(rac-III)} + \text{DTTA} \rightarrow \text{(1S,2S-III)·DTTA} \quad
$$
Optimization Data :
- Solvent : Ethanol/water (9:1) maximizes solubility differences.
- Temperature gradient : Cooling from 60°C to 4°C enhances crystal purity.
Table 2. Resolution Efficiency with Different Chiral Acids
| Chiral Acid | Solvent | Recrystallizations | e.e. (%) |
|---|---|---|---|
| (−)-DTTA | Ethanol | 3 | 99 |
| (+)-Camphorsulfonic acid | Methanol | 5 | 92 |
| (−)-Mandelic acid | Acetone | 4 | 85 |
Chromatographic Separation
Preparative HPLC with a chiral stationary phase (CSP) offers an alternative for small-scale resolutions. A Chiralpak AD-H column with hexane/isopropanol (80:20) achieves baseline separation (α = 1.52) but suffers from low throughput.
Mechanistic Insights and Stereochemical Considerations
Reduction Pathways in Oximation-Reduction
The Ni-Al catalyst’s surface geometry directs hydrogen adsorption, favoring syn-addition to the oxime’s C=N bond. Density functional theory (DFT) calculations suggest that the 4-isopropyl group stabilizes a chair-like transition state, aligning the phenyl ring equatorially to minimize steric strain.
Kinetic vs. Thermodynamic Control
In reductive amination, the (1S,2S) isomer forms preferentially under kinetic control due to lower activation energy for the (R)-BINAP-catalyzed pathway. At equilibrium, however, the threo isomer becomes favored, necessitating careful reaction monitoring.
Scalability and Industrial Feasibility
Cost-Benefit Analysis
- Oximation-Reduction : High catalyst costs (Ni-Al) offset by superior yields (88%) and minimal purification steps.
- Reductive Amination : Scalability limited by chiral ligand expense ($120/g for (R)-BINAP).
- Chiral Resolution : Economical for high-value APIs but generates significant waste (3 kg solvent/kg product).
Table 3. Comparative Process Metrics
| Metric | Oximation-Reduction | Reductive Amination | Chiral Resolution |
|---|---|---|---|
| Yield (%) | 88 | 65 | 45 |
| e.e. (%) | 94 | 78 | 99 |
| Cost ($/kg) | 220 | 950 | 310 |
| Environmental Factor | 8.2 | 14.5 | 22.1 |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
In biology, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In industry, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique properties make it suitable for applications requiring high purity and specific stereochemistry .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways . This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL and its analogs:
Key Observations:
Substituent Effects :
- Halogenation (e.g., Cl/F in ) increases lipophilicity and may enhance blood-brain barrier penetration compared to the less polar isopropyl group in the target compound.
- Alkoxy Chains (e.g., butoxy in ) improve aqueous solubility, critical for oral bioavailability.
- Stereochemistry : The (1R,2R) configuration in demonstrates how enantiomeric pairs can exhibit divergent biological activities despite identical substituents.
Biological Activity Trends: Indole-containing analogs (e.g., ) show broader pharmacological profiles (antiarrhythmic, adrenoceptor binding) due to their heterocyclic cores. Halogenated derivatives () are often prioritized for CNS-targeting drug development.
Q & A
Q. What synthetic strategies are critical for achieving the (1S,2S) stereochemistry in this compound?
The stereochemistry is typically achieved via asymmetric catalytic hydrogenation or chiral auxiliary-mediated synthesis . For example:
- Catalytic asymmetric hydrogenation of ketone precursors using transition metal catalysts (e.g., Ru-based complexes) ensures enantioselectivity. Reaction conditions (temperature, solvent, pressure) must be optimized to minimize racemization .
- Chiral auxiliaries like Evans oxazolidinones can direct stereochemical outcomes during key bond-forming steps (e.g., aldol reactions). Post-synthesis removal of auxiliaries requires mild acidic or basic conditions to preserve stereointegrity .
Q. Which analytical techniques confirm stereochemical and structural integrity?
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., Cahn-Ingold-Prelog priorities) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Retention time differences >1.5 min indicate high enantiomeric excess (ee) .
- NMR spectroscopy : Vicinal coupling constants (e.g., ) in H-NMR differentiate syn vs. anti diastereomers. Nuclear Overhauser effect (NOE) correlations validate spatial proximity of stereogenic centers .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation (GHS H332) and minimize aerosol formation during weighing .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from enantiomeric impurities or batch-to-batch variability . Mitigation strategies include:
- Chiral purity assessment : Quantify ee via polarimetry or HPLC. Impurities <1% are critical for reproducible bioactivity .
- Impurity profiling : LC-MS or GC-MS to identify byproducts (e.g., deaminated derivatives) that may antagonize target interactions .
- Bioassay standardization : Use isogenic cell lines and controlled incubation conditions (pH, temperature) to reduce variability .
Q. What methodologies optimize enantiomeric purity during scale-up synthesis?
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers from racemic mixtures. For example, Candida antarctica lipase B achieves >90% ee in biphasic systems .
- Crystallization-induced dynamic resolution (CIDR) : Chiral resolving agents (e.g., tartaric acid derivatives) form diastereomeric salts with preferential crystallization of the target enantiomer .
- Continuous flow chemistry : Enhances reproducibility by maintaining precise reaction parameters (residence time, mixing efficiency) .
Q. How to design experiments assessing metabolic stability in preclinical models?
- Radiolabeled tracing : Incorporate C or H isotopes at the benzylic carbon to track metabolic pathways via scintillation counting .
- Liver microsome assays : Incubate with NADPH-fortified human/rat microsomes. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance (Cl) .
- Mass spectrometry imaging (MSI) : Spatial resolution of metabolites in tissue sections identifies organ-specific degradation (e.g., hepatic vs. renal) .
Key Research Challenges
- Stereochemical lability : The secondary alcohol and amine groups may racemize under acidic/basic conditions. Stabilize via buffered reaction media (pH 6–8) .
- Solubility limitations : Low aqueous solubility (LogP ~1.8) complicates in vivo studies. Use co-solvents (e.g., DMSO:PEG 400) or prodrug strategies (e.g., phosphate esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
